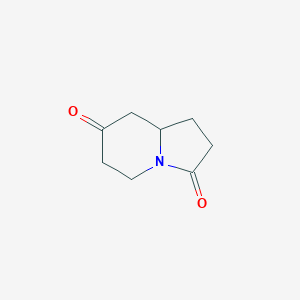

Hexahydroindolizine-3,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydroindolizine-3,7-dione is a chemical compound with the molecular formula C8H11NO2 . It is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of indolizine derivatives, including Hexahydroindolizine-3,7-dione, has been a subject of research due to their potential biological activities . Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Hexahydroindolizine-3,7-dione has a molecular weight of 153.1804 . It contains a total of 21 bonds; 12 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 1 ketone .Chemical Reactions Analysis

The synthesis of Hexahydroindolizine-3,7-dione involves radical cyclization/cross-coupling . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis

Hexahydroindolizine-3,7-dione has a molecular weight of 153.18 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- Hexahydroindolizine-3,7-dione derivatives have been synthesized through various chemical routes. For example, Bender and Bonnett (1968) reported the self-condensation of 2,5-dimethylpyrrole leading to isoindole derivatives (Bender & Bonnett, 1968). Dalton and Teitei (1968) explored the condensation of pyrrole and hexane-2,5-dione to create various indole and indolizine compounds (Dalton & Teitei, 1968).

Biological and Pharmacological Studies

- Gomez-Monterrey et al. (2007) designed and synthesized a series of spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, evaluating their cytotoxicity against human breast and colon carcinoma cell lines. Some analogues exhibited cytotoxic potency comparable to or greater than doxorubicin, a common chemotherapy drug (Gomez-Monterrey et al., 2007).

Herbicidal Applications

- The compound 3-(2,4-dichlorophenyl)-perhydroindolizine-2,4-dione was identified as a novel inhibitor of plant acetyl-coenzyme A carboxylase, demonstrating its potential as a grass-selective herbicide. It exhibited mixed-type inhibitory activity on the enzyme in corn and was inactive on the same enzyme in rats and spinach (Babczinski & Fischer, 1991).

Antimicrobial Activity

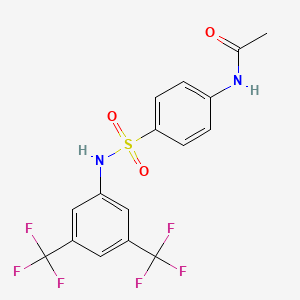

- Taiwo et al. (2021) synthesized quinoxaline-2,3-dione derivatives with sulfonamide moiety and tested their antibacterial properties against several bacterial strains. They found that these compounds exhibited appreciable bactericidal effects (Taiwo et al., 2021).

Hypolipidemic Activity

- Izydore, Wong, and Hall (1993) reported that certain derivatives of hexahydroindolizine-3,7-dione demonstrated significant hypolipidemic activity in rodents. These compounds were effective in lowering serum cholesterol and triglyceride levels (Izydore, Wong, & Hall, 1993).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,5,6,8,8a-hexahydroindolizine-3,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-9-6(5-7)1-2-8(9)11/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQAYXCDJAOMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydroindolizine-3,7-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2650953.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)

![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)